N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14995313
Molecular Formula: C23H25N3O7
Molecular Weight: 455.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N3O7 |
|---|---|
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C23H25N3O7/c1-26-15(9-13-10-18(29-2)21(30-3)22(31-4)20(13)26)23(28)24-8-7-19(27)25-14-5-6-16-17(11-14)33-12-32-16/h5-6,9-11H,7-8,12H2,1-4H3,(H,24,28)(H,25,27) |
| Standard InChI Key | IXLUJLRACQDIPS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCO4 |
Introduction
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered significant attention in the scientific community due to its potential applications in medicinal chemistry and pharmacology. This compound integrates a benzodioxole moiety with an indole core, along with multiple methoxy groups, contributing to its unique chemical properties and biological activities.
Medicinal Chemistry
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide has been studied for its potential anticancer properties. The indole moiety is known for its involvement in various pharmacological effects, including anti-inflammatory and anticancer activities. Preliminary research indicates that this compound may induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Pharmacological Studies
Pharmacological studies are focused on understanding the compound's interaction with biological targets. The presence of both benzodioxole and indole structures suggests possible interactions with enzymes or receptors involved in cancer cell proliferation. Further in vitro and in vivo studies are necessary to confirm these activities and elucidate the underlying mechanisms.
Synthetic Routes
The synthesis of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, introduction of the benzodioxole moiety, and addition of methoxy groups. Optimization of reaction conditions is crucial for maximizing yield and purity.
Chemical Reactions
Understanding the chemical behavior of this compound is essential for predicting its stability and reactivity in biological systems. Reactions involving the indole and benzodioxole rings can provide insights into potential metabolic pathways and interactions with biological targets.
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